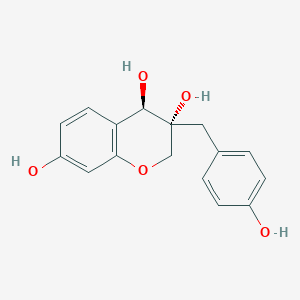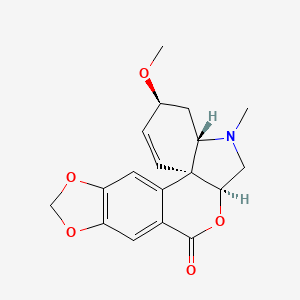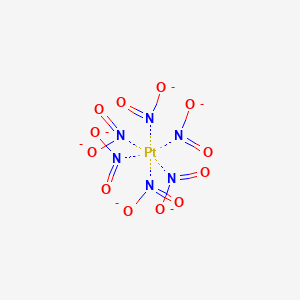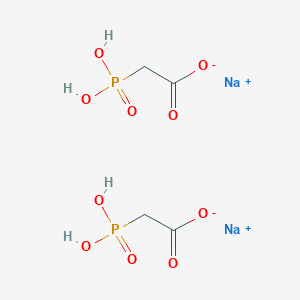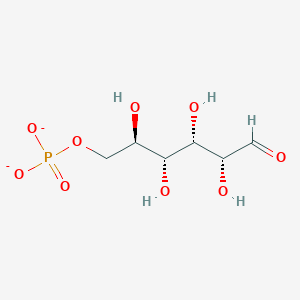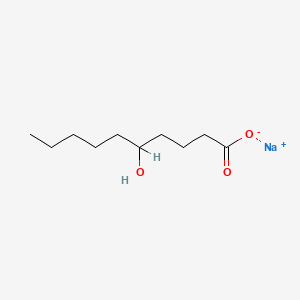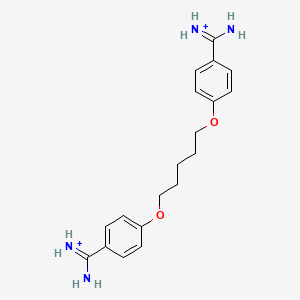![molecular formula C40H37N3O9 B1264847 N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)
N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester is a member of biphenyls.
Aplicaciones Científicas De Investigación
Enantioseparation and Thermodynamics
A study by Dungelová et al. (2004) explored the enantiomers of phenylcarbamic acid derivatives, focusing on their separation using high-performance liquid chromatography (HPLC) and analyzing the thermodynamics involved. This research is significant for understanding the enantiomeric properties of such compounds in scientific research and pharmaceutical applications. Dungelová, Lehotay, Krupčík, Čižmárik, & Armstrong, 2004.
Synthetic Applications
Manninen and Brickner (2005) described the synthesis of N-Phenyl-5R-hydroxymethyl-2-oxazolidinone from N-aryl carbamates, showcasing the applicability of N-phenylcarbamic acid derivatives in producing complex chemical structures. This synthesis is relevant for developing new chemical entities in pharmaceuticals and materials science. Manninen & Brickner, 2005.
Radiosynthesis for Neuroimaging
Schirrmacher et al. (2001) worked on the synthesis of a GABA transporter ligand, involving N-phenylcarbamic acid derivatives, for potential use in neuroimaging of GABAergic neurotransmission. This research could significantly impact the study of neurological disorders like epilepsy and Parkinson's syndrome. Schirrmacher, Hamkens, Piel, Schmitt, Lüddens, Hiemke, & Rösch, 2001.
Antimycobacterial Activity
Waisser et al. (2008) investigated the antimycobacterial activity of basic ethyl esters of alkoxy-substituted phenylcarbamic acids. Their findings contribute to the search for new antimicrobial agents, particularly against mycobacterial infections like tuberculosis. Waisser, Drazková, Čižmárik, & Kaustová, 2008.
Propiedades
Nombre del producto |
N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester |
|---|---|
Fórmula molecular |
C40H37N3O9 |
Peso molecular |
703.7 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[(2-phenylphenyl)carbamoyloxy]oxan-3-yl] N-phenylcarbamate |
InChI |
InChI=1S/C40H37N3O9/c1-48-37-36(52-40(47)43-32-24-14-12-22-30(32)27-17-7-3-8-18-27)35(34(33(25-44)49-37)50-38(45)41-28-19-9-4-10-20-28)51-39(46)42-31-23-13-11-21-29(31)26-15-5-2-6-16-26/h2-24,33-37,44H,25H2,1H3,(H,41,45)(H,42,46)(H,43,47)/t33-,34-,35+,36+,37+/m1/s1 |
Clave InChI |
RKPTWSXVLUXDHF-DWCHZDDLSA-N |
SMILES isomérico |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 |
SMILES canónico |
COC1C(C(C(C(O1)CO)OC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)


